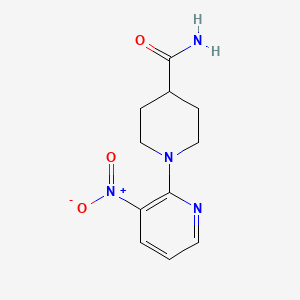
2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid is a chemical compound with the molecular formula C8H9NO3S and a molecular weight of 199.23 g/mol. It is represented by the Canonical SMILES notation CC(=NOCC(=O)O)C1=CC=CS1. This compound appears as a solid and is primarily used for research purposes .
Métodos De Preparación
The synthesis of thiophene derivatives, including 2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid, often involves condensation reactions. Some common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis These methods typically involve the condensation of sulfur with various substrates under specific conditions
Análisis De Reacciones Químicas
2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions
Mecanismo De Acción
The mechanism of action of 2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid is not well-understood. like other thiophene derivatives, it may interact with biological molecules through various pathways. The molecular targets and pathways involved are likely to be similar to those of other thiophene-based compounds, which can exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .
Comparación Con Compuestos Similares
2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid can be compared to other thiophene derivatives, such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is a dental anesthetic These compounds share the thiophene ring system but differ in their specific functional groups and biological activities
Similar Compounds
- Suprofen
- Articaine
- Thiophene-2-carboxylic acid
- 2-Aminothiophene
- 2-Thiophenemethanol
Propiedades
Número CAS |
30005-32-4 |
|---|---|
Fórmula molecular |
C8H9NO3S |
Peso molecular |
199.23 g/mol |
Nombre IUPAC |
2-[(Z)-1-thiophen-2-ylethylideneamino]oxyacetic acid |
InChI |
InChI=1S/C8H9NO3S/c1-6(7-3-2-4-13-7)9-12-5-8(10)11/h2-4H,5H2,1H3,(H,10,11)/b9-6- |
Clave InChI |
OMCSQJVGJMCOKB-TWGQIWQCSA-N |
SMILES |
CC(=NOCC(=O)O)C1=CC=CS1 |
SMILES isomérico |
C/C(=N/OCC(=O)O)/C1=CC=CS1 |
SMILES canónico |
CC(=NOCC(=O)O)C1=CC=CS1 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



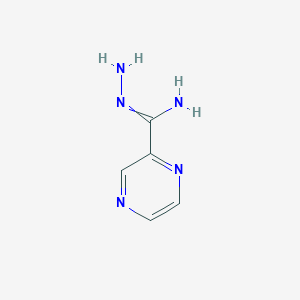

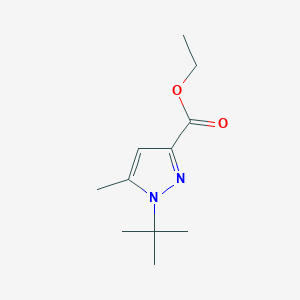

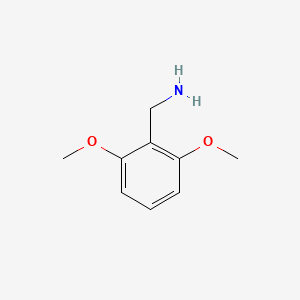
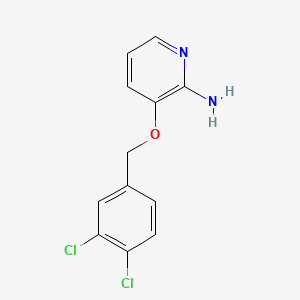
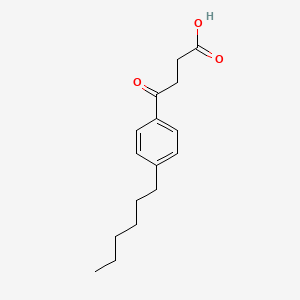




![3-(2-Methoxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305134.png)
